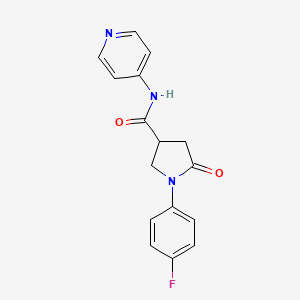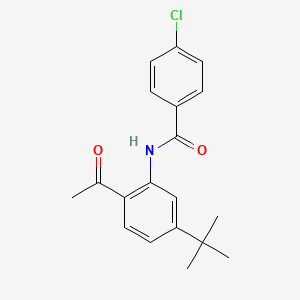
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TPCA-1 has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines and animal models.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide derivatives are explored for their roles in catalysis, particularly in facilitating Suzuki coupling reactions. Highly active palladium catalysts utilizing these compounds have been developed for the room-temperature Suzuki coupling of aryl bromides and aryl chlorides. These catalyst systems are noted for their remarkable activity, even with low catalyst loadings, and they show a broad tolerance for different functional groups and substrate combinations, including sterically hindered substrates (Wolfe et al., 1999).
Chemoselective Acetylation
The compound has been investigated for its potential in chemoselective acetylation processes. Research on chemoselective monoacetylation of amino groups, pivotal for synthesizing certain antimalarial drugs, has shown the effectiveness of using specific acyl donors and catalysts. This demonstrates the compound's utility in creating intermediates for natural synthesis pathways (Magadum & Yadav, 2018).
Mechanisms of Herbicide Action
Research into chloroacetamide herbicides and their metabolism has provided insights into the mechanisms underlying their herbicidal activity. Studies on the metabolic pathways of these herbicides in liver microsomes have revealed complex activation processes leading to DNA-reactive products, highlighting the significance of understanding the metabolic transformations of compounds like this compound for developing safer and more effective herbicides (Coleman et al., 2000).
Antioxidant Response Activation
Another area of research involves studying the activation of the antioxidant response element by Nrf2, a transcription factor. Compounds structurally related to this compound have been found to increase the stability of Nrf2, enhancing its ability to mediate the transcriptional activation of genes involved in detoxification and antioxidant responses (Nguyen et al., 2003).
Ligand Design for Phosphorus Centers
Sterically encumbered systems for low-coordinate phosphorus centers have been developed using derivatives of this compound. These compounds serve as ligands in synthesizing materials with novel properties, showcasing the versatility of these derivatives in designing complex molecular architectures (Shah et al., 2000).
Propiedades
IUPAC Name |
N-(2-acetyl-5-tert-butylphenyl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-12(22)16-10-7-14(19(2,3)4)11-17(16)21-18(23)13-5-8-15(20)9-6-13/h5-11H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJABFICQDCZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
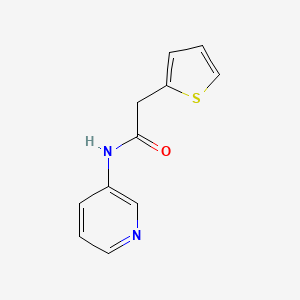
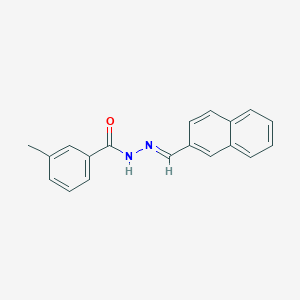

![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)
![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)
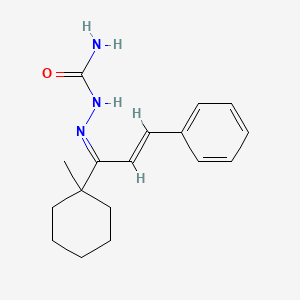
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)
![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)
